molecular formula C7H8FNO2 B2898612 (3-Fluoro-2-methoxypyridin-4-yl)methanol CAS No. 1227602-69-8

(3-Fluoro-2-methoxypyridin-4-yl)methanol

Cat. No. B2898612
CAS RN: 1227602-69-8
M. Wt: 157.144
InChI Key: SSGZHIUJCXEYHQ-UHFFFAOYSA-N
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Description

“(3-Fluoro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2. It has a molecular weight of 157.14 . The compound is also known by other names such as 3-fluoro-2-methoxyisonicotinaldehyde, 3-Fluoro-2-methoxy-4-pyridinemethanol, and 4-Pyridinemethanol, 3-fluoro-2-methoxy- .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 250.5±35.0 °C .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds :

    • (3-Fluoro-2-methoxypyridin-4-yl)methanol plays a role in the synthesis of hydroindolenones and hydroquinolenones, achieved through the oxidation of phenols and subsequent intramolecular conjugate addition. This process highlights its utility in complex organic syntheses (Karam et al., 1999).
  • Reactivity with Other Chemical Agents :

    • The compound reacts with caesium fluoroxysulphate in various solvents, forming different products like 2-fluoropyridine and 2-pyridyl fluorosulphonate. These reactions demonstrate its reactivity and potential for creating diverse chemical derivatives (Stavber & Zupan, 1990).
  • Structural Characterization and Hydrogen Bonding Patterns :

    • The compound is involved in the formation of N,4-diheteroaryl 2-aminothiazoles, where its variations show different protonation sites and hydrogen bonding patterns. These features are crucial for understanding molecular interactions and stability (Böck et al., 2021).
  • Formation of Nucleosides Related to Antiviral Agents :

    • It is used in the synthesis of pyridine nucleosides related to antiviral agents like 5-fluorouracil, demonstrating its potential in drug synthesis and medicinal chemistry (Nesnow & Heidelberger, 1973).
  • Coordination Chemistry and Complex Formation :

    • The compound is instrumental in forming complexes with elements like ruthenium, indicating its role in coordination chemistry and potential applications in catalysis and materials science (Schäffler et al., 2006).
  • Fluorofunctionalization of Organic Compounds :

    • It is used in the direct regiospecific fluorofunctionalization of ketones, showcasing its importance in introducing fluorine atoms into organic molecules, a key process in pharmaceutical and agrochemical industries (Stavber et al., 2002).
  • Chemical Transformation and Functionalization :

    • Involvement in the deprotometalation of substituted pyridines highlights its role in chemical transformations, leading to various functionalized pyridines with potential applications in organic synthesis and drug development (Hedidi et al., 2016).

properties

IUPAC Name

(3-fluoro-2-methoxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGZHIUJCXEYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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